molecular formula C14H15N3O B2507882 3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-methylpyrazin-2(1H)-one CAS No. 2034390-80-0

3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-methylpyrazin-2(1H)-one

Cat. No.: B2507882
CAS No.: 2034390-80-0
M. Wt: 241.294
InChI Key: CNSDXBQHSFFASS-UHFFFAOYSA-N
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Description

3-(3,4-Dihydroisoquinolin-2(1H)-yl)-1-methylpyrazin-2(1H)-one is a synthetic small molecule designed for research and screening purposes. This compound features a hybrid heterocyclic architecture, incorporating both a 3,4-dihydroisoquinoline and a methylated pyrazinone moiety. The dihydroisoquinoline scaffold is a privileged structure in medicinal chemistry, frequently found in compounds that interact with central nervous system targets . For instance, similar dihydroisoquinoline-based structures have been investigated as potent and subtype-selective positive allosteric modulators of the dopamine D1 receptor, which is a target for neurodegenerative conditions like Lewy body dementia . Other research avenues for this structural class include the development of SMAD3 inhibitors, which are being explored for their potential in antineoplastic therapies . The integration of the pyrazinone ring adds a distinct pharmacophoric element that can influence the molecule's hydrogen-bonding potential and overall physicochemical properties. This makes this compound a valuable chemical tool for probing biological pathways, building structure-activity relationships (SAR), and identifying novel hits in high-throughput screening campaigns. Researchers can utilize this compound to explore its mechanism of action and affinity for various enzymatic or receptor targets. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-yl)-1-methylpyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-16-9-7-15-13(14(16)18)17-8-6-11-4-2-3-5-12(11)10-17/h2-5,7,9H,6,8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNSDXBQHSFFASS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-methylpyrazin-2(1H)-one typically involves multi-step organic reactions. One common method includes the Bischler-Napieralski reaction, which is used to form the dihydroisoquinoline core. This reaction involves the cyclization of β-phenylethylamine derivatives in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) .

For the pyrazinone ring, a common approach is the condensation of appropriate amines with diketones or α-keto acids under acidic or basic conditions. The final step involves the coupling of the dihydroisoquinoline and pyrazinone moieties under suitable conditions, often using palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dihydroisoquinolin-2(1H)-yl)-1-methylpyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The dihydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.

    Reduction: The compound can be reduced to form tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions include various isoquinoline and tetrahydroisoquinoline derivatives, which can have different biological activities and applications.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Research has indicated that compounds with similar structures to 3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-methylpyrazin-2(1H)-one exhibit anticancer properties. For instance, derivatives of isoquinoline have been studied for their ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and are often dysregulated in cancerous cells. Inhibitors targeting CDKs can induce apoptosis in hematologic malignancies, suggesting that similar compounds may have therapeutic potential against various cancers .

1.2 Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects. Isoquinoline derivatives have been investigated for their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress and apoptosis. This makes them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Medicinal Chemistry

2.1 Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. Understanding the SAR is essential for optimizing the compound's efficacy and selectivity against specific biological targets. For instance, modifications at the pyrazinone ring can significantly affect the compound's binding affinity to target enzymes or receptors .

Biological Research

3.1 Mechanisms of Action

Studies on similar compounds indicate that they may exert their effects through multiple mechanisms, including enzyme inhibition and receptor modulation. For example, isoquinoline derivatives have been shown to interact with GABA receptors and other neurotransmitter systems, influencing synaptic transmission and neuronal excitability.

Data Summary Tables

Study Compound Target Effect Reference
Study 1Isoquinoline DerivativeCDK 1, 2, 4, 8, 9Induces apoptosis in cancer cells
Study 2Neuroprotective IsoquinolineGABA ReceptorsModulates neurotransmission
Study 3Pyrazinone DerivativeVarious EnzymesInhibitory effects on cell proliferation

Case Studies

Case Study 1: Anticancer Activity of Isoquinoline Derivatives
A series of isoquinoline derivatives were synthesized and tested for their ability to inhibit CDK activity. The most potent compound demonstrated significant cytotoxicity against leukemia cell lines while sparing normal cells, highlighting its potential for selective cancer therapy.

Case Study 2: Neuroprotection in Animal Models
In an animal model of Parkinson's disease, a related isoquinoline compound was administered to assess its neuroprotective effects. Results showed a reduction in neurodegeneration markers and improved motor function compared to control groups.

Mechanism of Action

The mechanism of action of 3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-methylpyrazin-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table highlights key structural and molecular differences between the target compound and its analogs:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features
Target Compound Pyrazin-2(1H)-one 1-Me, 3-(3,4-dihydroisoquinolinyl) C₁₄H₁₅N₃O 253.29 g/mol Dihydroisoquinoline enhances lipophilicity
3-(3-Acetylpyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one Pyrazin-2(1H)-one 1-Me, 3-(3-acetylpyrrolidinyl) C₁₁H₁₅N₃O₂ 221.26 g/mol Acetylated pyrrolidine may improve solubility
Can125 (CD44 antagonist) Propenamide Dihydroisoquinoline + hydroxybenzyl C₂₀H₂₁N₂O₃ 337.40 g/mol Dual hydroxyl groups for H-bonding
3d (HIV-1 RT inhibitor) Propanamide Dihydroisoquinoline + o-tolyl C₂₀H₂₁N₃O 319.40 g/mol Aromatic substituents enhance RT binding
Compound 13 (Hydroxamic acid derivative) Propanamide Dihydroisoquinoline + benzofuran C₂₁H₁₉N₃O₃ 361.39 g/mol Hydroxamic acid for metalloenzyme inhibition

Key Observations :

  • The dihydroisoquinoline group is a recurring motif in analogs with demonstrated biological activity, such as HIV-1 RT inhibition and CD44 antagonism .

Pharmacological Activities

Enzyme Inhibition
  • HIV-1 Reverse Transcriptase (RT) Inhibition: Compound 3d (56% residual RT activity at 40 µM) and 3f (43%) highlight the role of dihydroisoquinoline in RT binding. The target compound’s pyrazinone core may similarly interact with RT’s hydrophobic pockets .
  • Metalloenzyme Modulation : Hydroxamic acid derivatives (e.g., Compound 13) inhibit metalloenzymes via chelation, a mechanism less likely for the target compound due to the absence of metal-binding groups .
Receptor Antagonism
  • CD44 Antagonism: Can125 and Can159 stabilize CD44’s conformational dynamics through dihydroisoquinoline-mediated hydrophobic interactions. The target compound’s pyrazinone ring could offer complementary polar interactions .

Computational and Docking Studies

  • Glide Docking: Studies on analogs (e.g., Can125) used Glide scoring to predict binding affinities. The target compound’s pyrazinone oxygen may form hydrogen bonds with residues like Lys101 in HIV-1 RT, similar to Efavirenz .
  • MD Simulations: and emphasize solvent interactions and conformational stability, suggesting the target compound’s dihydroisoquinoline moiety may enhance membrane permeability .

Biological Activity

3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-methylpyrazin-2(1H)-one, with the CAS number 2034390-80-0, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H15N3OC_{14}H_{15}N_{3}O with a molecular weight of 241.29 g/mol. Although specific physical properties such as density and melting point are not available, its structure features a pyrazinone core linked to a dihydroisoquinoline moiety, which is significant for its biological interactions.

Research indicates that compounds containing the dihydroisoquinoline structure exhibit various biological activities, including:

  • Anticancer Activity : The compound may interact with specific targets in cancer cells, potentially inhibiting their proliferation.
  • Inhibition of Protein Methylation : As highlighted in studies on PRMT5 inhibitors, dihydroisoquinoline derivatives can act as competitive inhibitors affecting protein-protein interactions and methylation processes critical in cancer biology .

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the anticancer potential of related compounds against various cancer cell lines. For instance, certain isoquinoline derivatives demonstrated significant cytotoxic effects on breast cancer cell lines, achieving inhibition rates exceeding 60% at optimal concentrations .
  • Inhibition Studies : The compound's structural analogs have been tested for their binding affinity to PRMT5. These studies showed that modifications to the dihydroisoquinoline structure could enhance selectivity and potency against this target, indicating the importance of structure-activity relationships (SAR) in drug design .

Comparative Biological Activity Table

Compound NameActivity TypeIC50 (µM)Reference
This compoundAnticancerTBD
EPZ01566 (related PRMT5 inhibitor)Protein Methylation Inhibition22.6
Other Dihydroisoquinoline DerivativesCytotoxicityVaried

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature60–80°CPrevents thermal degradation
SolventDMF/AcetonitrileEnhances intermediate solubility
Reaction Time12–24 hoursEnsures complete cyclization

Advanced: How can molecular docking tools like Glide improve predictions of ligand-receptor interactions for this compound?

Methodological Answer:
Glide docking combines systematic ligand sampling with OPLS-AA force fields to predict binding modes. For this compound:

  • Flexible Ligand Handling: Glide accommodates torsional flexibility in the dihydroisoquinoline ring, critical for accurate pose prediction .
  • Scoring Function: GlideScore 2.5 incorporates solvation penalties, improving discrimination of false positives in virtual screens .
  • Validation: Redocking studies with RMSD <1 Å confirm reliability for pyrazinone-containing ligands .

Basic: What analytical techniques are most effective for characterizing the molecular structure of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR resolves dihydroisoquinoline and pyrazinone ring substituents (e.g., δ 2.5–3.5 ppm for methyl groups) .
  • X-ray Crystallography: Determines absolute stereochemistry and hydrogen-bonding patterns in solid state .
  • Mass Spectrometry: HRMS (ESI⁺) confirms molecular weight (e.g., m/z 297.12 [M+H]⁺) and fragmentation pathways .

Advanced: How can researchers design experiments to elucidate the compound's mechanism of action in enzyme inhibition?

Methodological Answer:

  • Kinetic Assays: Use Michaelis-Menten analysis with varying substrate concentrations to identify competitive/non-competitive inhibition .
  • Biophysical Methods: Surface Plasmon Resonance (SPR) quantifies binding affinity (KD) to target enzymes .
  • Mutagenesis Studies: Map critical residues by comparing wild-type and mutant enzyme inhibition profiles .

Basic: What protocols ensure stability of this compound during storage and in vitro assays?

Methodological Answer:

  • Storage Conditions: Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the dihydroisoquinoline moiety .
  • Buffers: Use pH 7.4 phosphate buffers; avoid strong acids/bases to prevent pyrazinone ring hydrolysis .
  • Monitoring: Regular HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation products .

Advanced: How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

  • Meta-Analysis: Pool data from independent studies (e.g., IC₅₀ values) to identify outliers using statistical tools like Grubbs' test .
  • Orthogonal Assays: Validate results across platforms (e.g., fluorescence-based vs. radiometric assays) .
  • Structural Confounds: Check for batch-specific impurities via LC-MS and adjust activity correlations accordingly .

Advanced: What strategies enable SAR analysis for optimizing the compound's pharmacological profile?

Methodological Answer:

  • Core Modifications: Introduce substituents at the pyrazinone N1 position to modulate lipophilicity (ClogP) and bioavailability .
  • Bioisosteric Replacement: Swap dihydroisoquinoline with tetrahydroisoquinoline to enhance metabolic stability .
  • In Silico Profiling: Use QSAR models to predict ADMET properties and prioritize analogs .

Q. Table 2: Key SAR Modifications and Outcomes

Modification SiteChangeObserved Effect
Pyrazinone C3Halogenation↑ Enzymatic inhibition
Dihydroisoquinoline N2Methylation↓ CYP3A4 metabolism

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